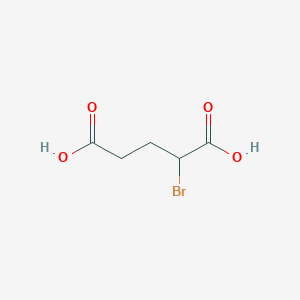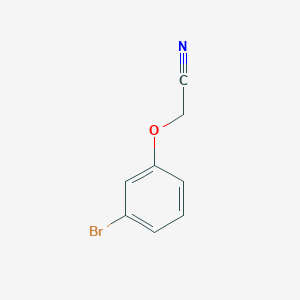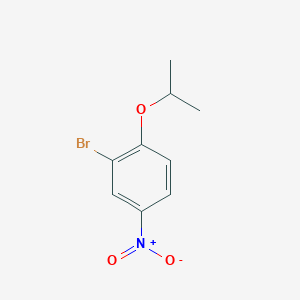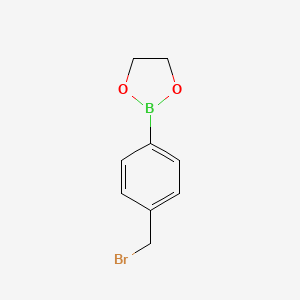
4-ブロモメチルフェニル-1,3,2-ジオキサボロラン
説明
4-Bromomethylphenyl-1,3,2-dioxaborolane (4-BMP-DOB) is a novel boronic acid derivative that has been the subject of recent scientific research. This compound has potential applications in pharmaceuticals, organic synthesis, and biochemistry. It has been studied for its ability to bind to certain molecules, as well as its potential as a catalytic agent in organic synthesis.
科学的研究の応用
ボロン酸エステルの合成
4-ブロモメチルフェニル-1,3,2-ジオキサボロラン: は、ボロン酸エステルの合成に使用されます。これらのエステルは、有機合成における炭素-炭素結合を形成するために広く使用されている鈴木-宮浦クロスカップリング反応において重要な役割を果たします。 ボロン酸エステルは、触媒条件下で様々な有機ハロゲン化物とのカップリングパートナーとして作用します .
ホウ素中性子捕捉療法 (BNCT)
この化合物は、BNCTで使用されるホウ素送達剤の潜在的な前駆体です。BNCTは、腫瘍細胞へのホウ素含有化合物の蓄積、それに続く熱中性子照射に基づいて、選択的な細胞破壊をもたらします。 BNCTは、腫瘍細胞へのホウ素含有化合物の蓄積、それに続く熱中性子照射に基づいて、選択的な細胞破壊をもたらします .
有機発光ダイオード (OLED)
4-ブロモメチルフェニル-1,3,2-ジオキサボロラン のホウ素部分は、OLED材料の中間体を合成するために使用できます。 これらの材料は、テレビ、スマートフォン、その他のデバイスで使用されている、より効率的で長寿命のOLEDディスプレイの製造に不可欠です .
創薬
医薬品化学において、この化合物は、様々な生物活性分子の合成のためのビルディングブロックとして役立ちます。 そのホウ素含有構造は、潜在的な治療応用を持つ新規医薬品の開発に役立ちます .
高分子化学
4-ブロモメチルフェニル-1,3,2-ジオキサボロラン: は、新規コポリマーの合成に関与しています。 これらのコポリマーは、センサー、アクチュエーター、その他の高度な技術で使用できる、独特の光学的および電気化学的特性を持つ新しい材料の開発に役立ちます .
材料科学
この化合物は、エネルギー貯蔵および変換に必要なものなど、先端材料の開発に使用されます。 その化学構造により、性能特性が向上した革新的な複合材料とコーティングを作成できます .
作用機序
Target of Action
Boronic acids and their esters, such as 4-bromomethylphenyl-1,3,2-dioxaborolane, are commonly used in organic synthesis and medicinal chemistry, often as intermediates in the synthesis of more complex molecules .
Mode of Action
4-Bromomethylphenyl-1,3,2-dioxaborolane is a boronic ester. Boronic esters are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-boron bonds.
Biochemical Pathways
Boronic esters are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromomethylphenyl-1,3,2-dioxaborolane. For instance, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can affect the efficiency of the borylation reaction . Additionally, storage conditions can impact the stability of the compound .
生化学分析
Biochemical Properties
4-Bromomethylphenyl-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the borylation process, where it acts as a boron source. This compound can also interact with proteins that have boron-binding domains, facilitating the formation of boron-protein complexes. These interactions are essential for the compound’s role in catalysis and molecular recognition processes .
Cellular Effects
The effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of 4-Bromomethylphenyl-1,3,2-dioxaborolane involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, 4-Bromomethylphenyl-1,3,2-dioxaborolane can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromomethylphenyl-1,3,2-dioxaborolane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Bromomethylphenyl-1,3,2-dioxaborolane can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
4-Bromomethylphenyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can also influence its biological activity and toxicity, as metabolic products may have different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 4-Bromomethylphenyl-1,3,2-dioxaborolane within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Bromomethylphenyl-1,3,2-dioxaborolane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of 4-Bromomethylphenyl-1,3,2-dioxaborolane can also influence its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLXZUWZSBFRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597160 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488133-21-7 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





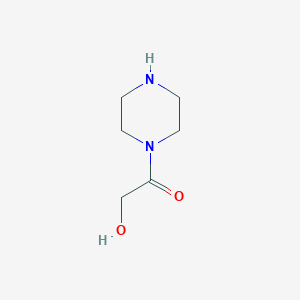
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)



![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)


